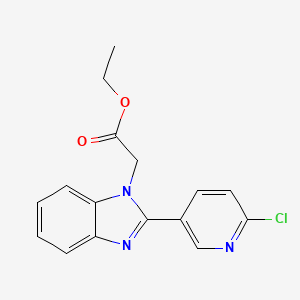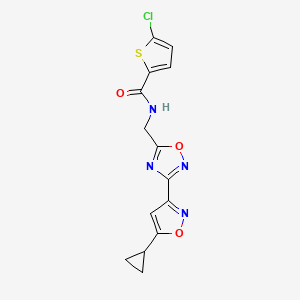
Tert-butyl 4-((4-Fluorphenyl)sulfonyl)piperazin-1-carboxylat
Übersicht
Beschreibung
“Tert-butyl 4-((4-fluorophenyl)sulfonyl)piperazine-1-carboxylate” is a sterically congested piperazine derivative . It contains a total of 45 bonds, including 24 non-H bonds, 9 multiple bonds, 4 rotatable bonds, 3 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 (thio-) carbamate(s) (aliphatic), and 1 sulfonamide(s) (thio-/dithio-) .
Synthesis Analysis
This compound was prepared using a modified Bruylants approach . The presence of the N-gem-dimethyl group presented a significant synthetic challenge arising from steric congestion . Nucleophilic attack by an organometallic reagent into a transient 1-N-ethylidenepiperazinium has a literature precedent, but nucleophilic attack into the more sterically congested 1-N-propylidenepiperazinium intermediate by an alkynyl Grignard reagent is presented here for the first time .
Molecular Structure Analysis
The piperazine ring is present in a chair conformation with di-equatorial substitution . Of the two N atoms, one is sp3 hybridized while the other is sp2 hybridized . Intermolecular interactions resulting from the crystal packing patterns were investigated using Hirshfeld surface analysis and fingerprint analysis .
Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, “tert-Butyl 4-((4-bromophenyl)sulfonyl)piperazine-1-carboxylate”, are as follows :
Wissenschaftliche Forschungsanwendungen
Medizinische Chemie und Wirkstoffdesign
Die Synthese neuer Sigma-2-Liganden beinhaltet häufig die Herstellung von Piperazinderivaten. Tert-butyl 4-((4-Fluorphenyl)sulfonyl)piperazin-1-carboxylat dient in diesem Zusammenhang als wertvoller Baustein. Forscher erforschen sein Potenzial als pharmakologisch nützlicher Kern für die Entwicklung von Medikamenten, die auf Sigma-2-Rezeptoren abzielen. Diese Rezeptoren spielen eine Rolle bei Krebs, neurodegenerativen Erkrankungen und anderen Zuständen, was diese Verbindung zu einem interessanten Kandidaten für das Wirkstoffdesign macht .
Organische Synthese
Piperazinderivate, darunter this compound, dienen als vielseitige Zwischenprodukte in der organischen Synthese. Sie beteiligen sich an der Konstruktion verschiedener organischer Verbindungen, wie zum Beispiel:
Kristallographie und Strukturanalyse
Die Kristallstruktur von this compound offenbart wichtige Erkenntnisse. Der Piperazinring nimmt eine Sesselkonformation mit di-äquatorialer Substitution ein. Bemerkenswert ist, dass ein Stickstoffatom sp3-hybridisiert ist, während das andere sp2-hybridisiert ist. Intermolekulare Wechselwirkungen innerhalb des Kristallgitters beinhalten schwache wasserstoffbrückenartige Wechselwirkungen (C—H···O) und Dispersionswechselwirkungen. Das Verständnis dieser strukturellen Merkmale hilft bei der Gestaltung verwandter Verbindungen für spezifische Anwendungen .
Wirkmechanismus
Target of Action
Piperazine derivatives often target neurotransmitter systems in the brain, particularly those involving dopamine and serotonin .
Mode of Action
The interaction of these compounds with their targets can result in changes in neurotransmitter activity, which can have various effects depending on the specific compound and target .
Biochemical Pathways
Piperazine derivatives can affect multiple biochemical pathways, particularly those involving the synthesis, release, and reuptake of neurotransmitters .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of piperazine derivatives can vary widely depending on the specific compound. These properties can significantly impact the bioavailability of the compound .
Result of Action
The molecular and cellular effects of piperazine derivatives can include changes in cell signaling, neurotransmitter levels, and neuronal activity .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of piperazine derivatives .
Eigenschaften
IUPAC Name |
tert-butyl 4-(4-fluorophenyl)sulfonylpiperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN2O4S/c1-15(2,3)22-14(19)17-8-10-18(11-9-17)23(20,21)13-6-4-12(16)5-7-13/h4-7H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLCFATZMABJSNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-1-(2-chlorophenyl)methanesulfonamide](/img/structure/B2586813.png)



![Methyl 2-({[(1-isopropyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetyl}amino)benzoate](/img/structure/B2586820.png)
![(7R)-7-Propan-2-yl-2,5-dioxa-8-azaspiro[3.4]octane](/img/structure/B2586823.png)
![(4Z)-5-methyl-4-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]-2-phenylpyrazol-3-one](/img/structure/B2586824.png)


![7-tert-butyl-3-propyl-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2586829.png)


![1-[(4-Fluorophenyl)methyl]-3-(1-methylpyrazol-3-yl)urea](/img/structure/B2586834.png)
![(E)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2586835.png)